4-Hydroxybenzenesulfonyl chloride
Overview
Description
4-Hydroxybenzenesulfonyl chloride is a compound with the molecular formula C6H5ClO3S . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C . It is used in the preparation of amino acid derivatives with anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5ClO3S . It has a molecular weight of 192.62 .Chemical Reactions Analysis
This compound is a thionyl chloride derivative that reacts with pyridine in the presence of a dehydrating agent to form a polyurethane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.62 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications
Bioconjugation and Activation of Solid Supports
4-Hydroxybenzenesulfonyl chloride and related compounds, like 4-fluorobenzenesulfonyl chloride, have been used as activating agents for the covalent attachment of biologicals to various solid supports. These include functionalized polystyrene microspheres, Sepharose beads, and cellulose rods and hollow fibers. This chemistry is valuable for therapeutic applications, such as bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
Chemical Synthesis and Reactions
Compounds like 3,5-dibromo-4-hydroxybenzenesulfonyl chloride have been investigated for their unique chemical behaviors. For instance, the formation of the “quinoid sulfene” intermediate during reactions with weak bases is a notable area of study (Ōae & Kiritani, 1965). Additionally, various chlorohydroxybenzenesulfonyl derivatives have been explored for potential applications in herbicides, showcasing diverse chemical reactions and spectral characteristics (Cremlyn & Cronje, 1979).
Spectroscopic and Theoretical Studies
The vibrational spectroscopic studies of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride have been conducted to understand their molecular geometry, HOMO-LUMO energy gaps, and non-linear optical activity. These studies provide insights into the charge transfer interactions and charge delocalization within such molecules (Nagarajan & Krishnakumar, 2018).
Peptide Synthesis
In peptide synthesis, derivatives like o-hydroxybenzenesulfonyl chloride have been utilized as condensation reagents. This involves the formation and aminolysis of substituted aryl esters, leading to the development of low-epimerizing peptide coupling reagents, crucial for maintaining the integrity of peptide structures (Cabaret & Wakselman, 1994).
Antimicrobial Applications
Certain derivatives of this compound have been synthesized and applied to cotton fabrics to impart durable antimicrobial properties. This involves increasing anionic sites on the fabric to enhance the exhaustion of cationic compounds like quaternary ammonium salts (Son et al., 2006).
Safety and Hazards
4-Hydroxybenzenesulfonyl chloride is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
is a chemical compound with the molecular formula C6H5ClO3S . It’s a derivative of thionyl chloride and is used in the preparation of amino acid derivatives with anticancer activity . The compound is a solid and its color ranges from white to off-white .
The compound is hygroscopic, which means it absorbs moisture from the environment . This property can influence its action, efficacy, and stability. For instance, if the compound is stored in a humid environment, it might absorb water and degrade, reducing its efficacy.
Properties
IUPAC Name |
4-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZGGLHJYTXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465406 | |
Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-67-6 | |
Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Hydroxybenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 4-Hydroxybenzenesulfonyl chloride with weak bases?
A1: Studies indicate that the reaction of this compound with weak bases likely involves the formation of a "quinoid sulfene" intermediate. This intermediate further reacts to yield a colorless precipitate, suggested to be an oligomer with a specific structure. []
Q2: What are the characteristic structural features of cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides?
A2: Research reveals that cyclic tetramers, synthesized from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides and tertiary amines, demonstrate conformational flexibility. This flexibility is evident from temperature-dependent 1H-NMR studies. These studies also allowed the determination of the free energies associated with the intra-annular rotation of the substituted benzene rings. [, ]
Q3: How does the nature of substituents on the benzene ring influence the properties of these cyclic tetramers?
A3: The type of substituent on the benzene ring significantly affects the conformational barrier in cyclic tetramers. This influence has been specifically evaluated in studies focusing on the relationship between structure and conformational dynamics. []
Q4: Can you describe a practical application of this compound in organic synthesis?
A4: this compound is valuable for sulfonylation reactions with amines. A one-pot procedure utilizing in situ protection and deprotection of the phenolic hydroxyl group with N,O-bis(trimethylsilyl)acetamide (BTSA) offers an efficient method for this transformation. []
Q5: Has this compound been explored for biological activity?
A5: While not directly explored in the provided research, derivatives of this compound, specifically 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, have been synthesized and evaluated for their antidiabetic potential. These derivatives were designed to target α-amylase, α-glucosidase, and PPAR-γ. []
Q6: What were the findings of the antidiabetic study involving these chromene-6-sulfonamide derivatives?
A6: The synthesized chromene-6-sulfonamide derivatives displayed promising inhibitory activity against α-amylase, with some exhibiting IC50 values comparable to the standard drug Acarbose. They also showed potency against α-glucosidase. Additionally, some derivatives demonstrated potential PPAR-γ activity, suggesting possible benefits in insulin sensitivity and glucose metabolism. []
Q7: Were computational methods employed in this antidiabetic study?
A7: Yes, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction was performed, revealing an acceptable range of oral bioavailability, drug-likeness, and a generally safe toxicity profile for the tested derivatives. Furthermore, molecular docking simulations provided insights into the interactions of these derivatives with their target enzymes (α-amylase, α-glucosidase, and PPAR-γ), supporting their observed biological activity. []
Q8: What analytical techniques are typically used to characterize this compound and its derivatives?
A9: Spectroscopic techniques, particularly ultraviolet (UV) spectroscopy, are commonly employed to monitor the reactions and identify intermediates formed during the synthesis or reactions involving this compound. [] Additionally, 1H-NMR spectroscopy proves invaluable for characterizing cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides, especially in understanding their conformational dynamics. []
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